molecular formula C14H15NO4 B2738887 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid CAS No. 879151-90-3

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid

Cat. No. B2738887
CAS RN: 879151-90-3
M. Wt: 261.277
InChI Key: HMLGGFSSMVUDLA-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is a chemical compound with the CAS Number: 879151-90-3 . It has a molecular weight of 261.28 . The IUPAC name for this compound is 5-ethoxy-2-methyl-3,8-dihydro-2H-furo[3,2-g]indole-7-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid is 1S/C14H15NO4/c1-3-18-11-5-8-4-7(2)19-13(8)12-9(11)6-10(15-12)14(16)17/h5-7,15H,3-4H2,1-2H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid include a molecular weight of 261.28 . Additional specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

Research in the field of heterocyclic compounds often explores the synthesis and rearrangement of complex molecules for potential applications in medicinal chemistry and materials science. For instance, the study by Stankyavichus et al. (2013) demonstrates the rearrangement of ethoxycarbonyl-substituted furan and indole derivatives under the action of benzenesulfonyl chloride in an alkaline medium, yielding high yields of furan and pyrrole carboxylic acids through a second-order Beckmann rearrangement. This process illustrates the chemical flexibility and reactivity of furan-based compounds, potentially relevant to the synthesis of compounds similar to "5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid" (Stankyavichus, Stankyavichene, & Terent'ev, 2013).

Potential Biological Activities

The exploration of indole and furan derivatives extends into the realm of biological activity, where these compounds are investigated for their therapeutic potential. For example, the work by Wen et al. (2020) on the improved oxidation of biomass-derived furans into furan carboxylic acids using a substrate adaptation strategy highlights the importance of furan derivatives in the synthesis of bioactive molecules. Such research indicates the utility of furan-based acids, similar in structure to "5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid," in developing new materials or drugs with potential biological applications (Wen, Zhang, Zong, & Li, 2020).

Spectroscopic and Analytical Studies

The analytical and spectral study of compounds containing the furan ring is crucial for understanding their physical, chemical, and biological properties. For instance, Patel (2020) discusses the synthesis, characterization, and antimicrobial activities of furan ring-containing organic ligands and their metal complexes, showcasing the importance of detailed analytical studies in assessing the potential applications of furan derivatives in the biomedical field. This underscores the relevance of analytical techniques in the study of molecules like "5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid" (Patel, 2020).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for 5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the importance of indole derivatives in various fields, including medicine and materials science , there could be potential for further exploration of this compound in these areas.

properties

IUPAC Name

5-ethoxy-2-methyl-3,8-dihydro-2H-furo[3,2-g]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-11-5-8-4-7(2)19-13(8)12-9(11)6-10(15-12)14(16)17/h5-7,15H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLGGFSSMVUDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=C(NC2=C3C(=C1)CC(O3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid

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